molecular formula C19H21FN2O2 B5849446 (2-Fluorophenyl)-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methanone

(2-Fluorophenyl)-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methanone

Cat. No.: B5849446
M. Wt: 328.4 g/mol
InChI Key: JJQWAAKNBPWGQH-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methanone is a chemical compound with the molecular formula C18H19FN2O2. It is a member of the piperazine family, which is known for its diverse pharmacological properties. This compound has garnered interest due to its potential therapeutic applications, particularly in the field of neuropharmacology.

Properties

IUPAC Name

(2-fluorophenyl)-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-24-18-9-5-2-6-15(18)14-21-10-12-22(13-11-21)19(23)16-7-3-4-8-17(16)20/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQWAAKNBPWGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methanone typically involves the reaction of 2-fluorobenzoyl chloride with 4-[(2-methoxyphenyl)methyl]piperazine. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucle

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